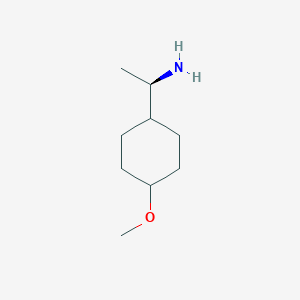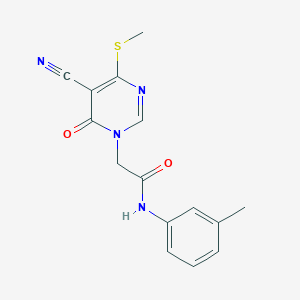
(1R)-1-(4-Methoxycyclohexyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(4-Methoxycyclohexyl)ethanamine, commonly known as methoxetamine (MXE), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and has gained popularity as a recreational drug due to its dissociative effects. However, it has also shown potential for scientific research applications due to its unique pharmacological properties.
Mecanismo De Acción
(1R)-1-(4-Methoxycyclohexyl)ethanamine acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and learning and memory processes. By blocking the NMDA receptor, (1R)-1-(4-Methoxycyclohexyl)ethanamine induces dissociative effects and alters sensory perception.
Biochemical and Physiological Effects
(1R)-1-(4-Methoxycyclohexyl)ethanamine has been found to increase dopamine and serotonin levels in the brain, which may contribute to its antidepressant effects. It also increases levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuroplasticity and the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (1R)-1-(4-Methoxycyclohexyl)ethanamine in scientific research is its unique pharmacological profile, which differs from other dissociative anesthetics such as ketamine and phencyclidine (PCP). This allows for the investigation of different mechanisms of action and potential therapeutic applications. However, (1R)-1-(4-Methoxycyclohexyl)ethanamine is a relatively new drug and its long-term effects on the brain and body are not well understood, which limits its use in research.
Direcciones Futuras
There are several potential future directions for research on (1R)-1-(4-Methoxycyclohexyl)ethanamine. One area of interest is its potential use in treating substance use disorders, as it has been found to reduce drug-seeking behavior in animal models. Additionally, (1R)-1-(4-Methoxycyclohexyl)ethanamine may have neuroprotective effects and could be investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is also needed to better understand the long-term effects of (1R)-1-(4-Methoxycyclohexyl)ethanamine use and its potential for abuse and addiction.
In conclusion, (1R)-1-(4-Methoxycyclohexyl)ethanamine, or (1R)-1-(4-Methoxycyclohexyl)ethanamine, is a dissociative anesthetic drug with potential applications in scientific research. Its unique pharmacological profile makes it a promising candidate for investigating new mechanisms of action and potential therapeutic uses. However, further research is needed to fully understand its effects on the brain and body and its potential for abuse and addiction.
Métodos De Síntesis
The synthesis of (1R)-1-(4-Methoxycyclohexyl)ethanamine involves the reaction of 3-methoxyphenylacetone with cyclohexylamine in the presence of an acid catalyst. The resulting product is then reduced using sodium borohydride to yield (1R)-1-(4-Methoxycyclohexyl)ethanamine.
Aplicaciones Científicas De Investigación
(1R)-1-(4-Methoxycyclohexyl)ethanamine has been studied for its potential use in treating depression and anxiety disorders. It has been shown to have rapid antidepressant effects in animal models and has also been found to reduce anxiety-like behaviors in rodents. Additionally, (1R)-1-(4-Methoxycyclohexyl)ethanamine has been studied for its potential use in pain management due to its analgesic properties.
Propiedades
IUPAC Name |
(1R)-1-(4-methoxycyclohexyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-7(10)8-3-5-9(11-2)6-4-8/h7-9H,3-6,10H2,1-2H3/t7-,8?,9?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQSUPNVIYETTB-AFPNSQJFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCC(CC1)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(4-Methoxycyclohexyl)ethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-([2,2'-bifuran]-5-ylmethyl)-1-isopropyl-1H-imidazole-4-sulfonamide](/img/structure/B2439122.png)
![N-(benzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2439123.png)


![8-fluoro-3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2439129.png)
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(1-phenylethyl)propane-1-sulfonamide](/img/structure/B2439131.png)
![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-chlorobenzyl)urea](/img/structure/B2439132.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2439138.png)

![Ethyl 4-oxo-5-(thiophene-2-carbonylamino)-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2439140.png)

![3-benzyl-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2439142.png)